![molecular formula C8H6N2O2 B3015653 5-Methyl-2-nitrobenzonitrile CAS No. 64113-86-6](/img/structure/B3015653.png)
5-Methyl-2-nitrobenzonitrile
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Overview
Description
5-Methyl-2-nitrobenzonitrile is an aralkyl nitrile . It has a CAS Number of 64113-86-6 and a molecular weight of 162.15 . The IUPAC name for this compound is 5-methyl-2-nitrobenzonitrile .
Synthesis Analysis
2-Methyl-5-nitrobenzonitrile is formed by nitration of o-toluonitrile with NO2+ BF4- .Molecular Structure Analysis
The molecular formula of 5-Methyl-2-nitrobenzonitrile is C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 . The structure of 5-Methyl-2-nitrobenzonitrile contains a total of 18 bonds, including 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
5-Methyl-2-nitrobenzonitrile is a solid at room temperature . The compound is stored in a sealed container in a dry room .Scientific Research Applications
Organic Synthesis
5-Methyl-2-nitrobenzonitrile: is a valuable intermediate in organic synthesis. It’s used in the preparation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole , a compound that can further undergo chemical transformations to create a variety of heterocyclic compounds . This versatility makes it a significant building block for synthesizing pharmaceuticals, agrochemicals, and dyes.
Pharmaceutical Research
In pharmaceutical research, 5-Methyl-2-nitrobenzonitrile serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). It’s involved in the synthesis of complex molecules that are used in cancer chemotherapy and other medical treatments .
Material Science
The compound’s crystal structure, stabilized by van der Waals interactions, is of interest in material science. Researchers study these interactions to understand and develop new materials with specific properties, such as improved stability or enhanced electronic characteristics .
Agricultural Chemistry
5-Methyl-2-nitrobenzonitrile: has potential applications in agricultural chemistry. While specific uses in this field are not extensively documented, its role as an intermediate could lead to the development of new agrochemicals designed to protect crops and improve yields .
Analytical Chemistry
In analytical chemistry, 5-Methyl-2-nitrobenzonitrile could be used as a standard or reference compound in various analytical methods. Its well-defined properties and stability under different conditions make it suitable for calibration and method development .
Environmental Applications
The environmental applications of 5-Methyl-2-nitrobenzonitrile may include its use in green chemistry processes. For instance, it’s involved in an efficient and environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid , highlighting its role in developing sustainable industrial processes .
Green Chemistry
The compound is part of research efforts aimed at reducing pollution from chemical processes. Its use in alternative nitration methods can lead to cleaner production techniques, minimizing the environmental impact of chemical manufacturing .
Safety and Handling Research
5-Methyl-2-nitrobenzonitrile: is also studied for its safety and handling properties. Understanding its behavior and potential hazards is crucial for developing safe handling protocols in research and industrial settings .
Safety and Hazards
5-Methyl-2-nitrobenzonitrile is considered hazardous. It has a GHS07 signal word of “Warning” and hazard statements of H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If swallowed, the mouth should be cleaned with water and the victim should drink plenty of water .
Mechanism of Action
Target of Action
This compound is an aralkyl nitrile , a class of compounds known to interact with various biological targets
Mode of Action
It is known that the compound is formed by nitration of o-toluonitrile with no2+ bf4- . The resulting compound’s structure is stabilized by van der Waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-2-nitrobenzonitrile are currently unknown
Action Environment
The action of 5-Methyl-2-nitrobenzonitrile can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
5-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQNWFKYQFQGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983305 |
Source
|
Record name | 5-Methyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64686-33-5 |
Source
|
Record name | 5-Methyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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